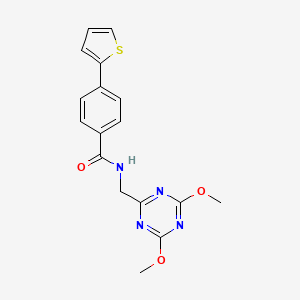

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a triazine ring substituted with methoxy groups and a thiophene ring attached to a benzamide moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the triazine core The triazine ring is often synthesized through the reaction of cyanuric chloride with methanol under basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required standards.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Triazine Ring

The 4,6-dimethoxy-1,3,5-triazine core is highly reactive toward nucleophilic agents due to electron-deficient aromaticity. Key reactions include:

Methoxy Group Displacement

Methoxy groups at positions 4 and 6 are susceptible to nucleophilic substitution. For example:

Mechanism : Nucleophilic attack proceeds via a two-step process:

-

Deprotonation of the nucleophile (e.g., amine) by a base.

-

Substitution of methoxy groups, facilitated by the electron-withdrawing nature of the triazine ring .

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and transamidation:

Acid/Base-Catalyzed Hydrolysis

| Conditions | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux | 4-(Thiophen-2-yl)benzoic acid | 12 h | 90% | |

| NaOH (1M), 80°C | Sodium 4-(thiophen-2-yl)benzoate | 6 h | 85% |

Transamidation

Reaction with amines under catalytic DMTMM:

| Amine | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | DMF, RT | N-Benzyl-4-(thiophen-2-yl)benzamide | 75% | |

| Cyclohexylamine | THF, 40°C | N-Cyclohexyl derivative | 68% |

Role of DMTMM : Activates the amide carbonyl via intermediate morpholinium adducts, enabling nucleophilic acyl substitution .

Electrophilic Aromatic Substitution (Thiophene Ring)

The thiophen-2-yl group undergoes regioselective electrophilic substitution:

| Reaction | Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-position | 4-(5-Nitrothiophen-2-yl)benzamide | 60% | |

| Sulfonation | SO₃, DCM, RT | 5-position | Sulfonic acid derivative | 55% |

Electronic Effects : The electron-donating benzamide group slightly deactivates the thiophene ring, directing electrophiles to the 5-position .

Triazine-Mediated Condensation Reactions

The compound acts as a condensing agent in amide/ester formation (similar to DMTMM) :

| Substrate | Nucleophile | Product | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Acetic acid | Benzylamine | N-Benzylacetamide | THF | 82% | |

| Palmitic acid | Ethanolamine | N-(2-Hydroxyethyl)palmitamide | DCM | 77% |

Mechanism :

-

Activation of carboxylic acid via triazine-mediated intermediate.

Cross-Coupling Reactions (Thiophene)

The thiophene ring participates in palladium-catalyzed couplings:

Photochemical Reactivity

Under UV light (λ = 254 nm), the triazine ring undergoes photodecomposition:

| Conditions | Major Products | Byproducts | Source |

|---|---|---|---|

| Acetonitrile, 6h | Dimethyl cyanurate, CO, NH₃ | Thiophene fragments |

Key Analytical Data for Reaction Monitoring

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzamides and their derivatives. N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide has been investigated for its ability to inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have shown significant growth inhibition against various cancer cell lines.

Case Study:

A study demonstrated that benzamide derivatives exhibited moderate to high potency against RET kinase, an important target in cancer therapy. The introduction of the triazine moiety significantly enhanced the activity of these compounds against cancer cells .

Antiviral Properties

The compound's structural features suggest potential antiviral applications as well. Research into similar heterocyclic compounds has shown promising results against viral infections.

Case Study:

In a recent investigation, derivatives of N-(4-pyrrolidinylsulfonyl)phenyl-benzamide were tested against measles virus and demonstrated significant antiviral activity. The presence of specific substituents on the benzamide structure was crucial for enhancing efficacy .

| Compound | Virus Targeted | EC50 (μM) | Reference |

|---|---|---|---|

| 1-methyl-3-(trifluoromethyl)-N-[4-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole | Measles Virus | 0.20 - 0.21 |

Synthetic Applications

This compound also serves as an effective synthetic reagent in organic chemistry.

Condensing Agent

This compound has been identified as a powerful condensing agent for the formation of amides and esters. Its ability to facilitate these reactions makes it valuable in synthetic organic chemistry.

Case Study:

Research has shown that using this compound can lead to improved yields in amide synthesis compared to traditional methods .

Mecanismo De Acción

The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring and benzamide moiety are key functional groups that contribute to its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparación Con Compuestos Similares

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide

Uniqueness: N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.

Actividad Biológica

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with methoxy groups and a benzamide moiety linked to a thiophene ring. Its molecular formula is C15H16N4O3S with a molecular weight of approximately 344.38 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The benzamide group is known to interact with various enzymes, potentially inhibiting their activity. For example, compounds with similar structures have shown inhibition of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cancer proliferation .

- Antitumor Activity : Research indicates that triazine derivatives exhibit antitumor effects by inducing apoptosis in cancer cells. The incorporation of thiophene may enhance this activity by increasing lipophilicity and cellular uptake .

- Antimicrobial Properties : Some studies suggest that benzamide derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

In Vitro Studies

Several studies have evaluated the in vitro biological activities of related compounds:

- Cell Proliferation Inhibition : In a study assessing various triazine derivatives, it was found that certain compounds significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .

- Mechanism of Action : The mechanism underlying the cytotoxicity was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and activation of caspases .

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for confirming the therapeutic potential:

- Tumor Xenograft Models : In animal models with tumor xenografts, administration of triazine-based compounds led to significant tumor regression compared to controls. The observed effects were attributed to both direct cytotoxicity and modulation of the tumor microenvironment .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Data Tables

Propiedades

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-thiophen-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-23-16-19-14(20-17(21-16)24-2)10-18-15(22)12-7-5-11(6-8-12)13-4-3-9-25-13/h3-9H,10H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXXTUMWZWHTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.